3-Phenethylphenol

Übersicht

Beschreibung

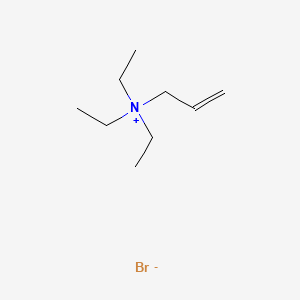

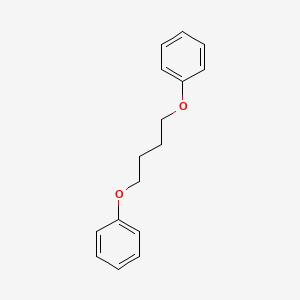

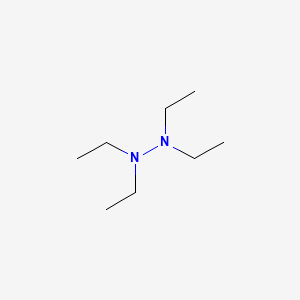

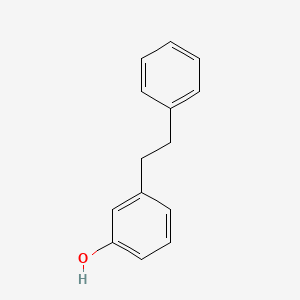

3-Phenethylphenol is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 g/mol . The IUPAC name for this compound is 3-(2-phenylethyl)phenol .

Molecular Structure Analysis

The molecular structure of 3-Phenethylphenol consists of a phenol group attached to a phenethyl group . The InChI code for this compound is 1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 .Physical And Chemical Properties Analysis

3-Phenethylphenol has a molecular weight of 198.26 g/mol . It has a density of 1.1±0.1 g/cm³ . The boiling point is 319.7±11.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Wissenschaftliche Forschungsanwendungen

-

Surfactant Synthesis

- Summary of Application : 3-Phenethylphenol is used in the synthesis of a novel class of surfactants known as branched dodecyl phenol polyoxyethylene ethers (b-DPEOn). These surfactants have excellent wetting properties .

- Methods of Application : The surfactants are synthesized via alkylation and ethylene oxide addition reactions. The alkylation reaction is conducted using a branched internal olefin as the raw material. The conversion rate of the branched dodecene was measured to be 98.1% and the selectivity towards branched dodecyl phenol (b-DP) was 95.9%. Furthermore, b-DPEOn (b-DPEO 7, b-DPEO 10, b-DPEO 12) were obtained via the reaction of ethylene oxide with b-DP .

- Results or Outcomes : Notably, b-DPEO 10 can efficiently reduce the surface tension of water below 31.55 mN m 1 at the critical micelle concentration (cmc) and the cmc value in water was approximately 1.3 102g L1at 25 C. The preferable wetting ability of b-DPEO 10 was superior to that of commercialized dodecyl phenol polyoxyethylene ether (c-DPEOn), so it will be promoted and used in the textile and pesticide industries .

-

Industrial Manufacturing

- Summary of Application : Phenol and its derivatives, including 3-Phenethylphenol, are used as significant raw materials in the industrial manufacturing of various chemicals of antimicrobials, anti-inflammatory drugs, antioxidants, and so on .

- Results or Outcomes : The outcomes of these applications are the production of various chemicals used in antimicrobials, anti-inflammatory drugs, antioxidants, and more .

-

Food Industry

- Summary of Application : Phenolic compounds, including 3-Phenethylphenol, have applications as antioxidants in foods, used in dairy products, and as food additives .

- Methods of Application : Phenolic compounds are known to act as an antioxidant by reacting with a variety of free radicals. The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .

- Results or Outcomes : Due to the toxicity of synthetic antioxidants, phenolic compounds from foods or plants can be used as functional food ingredients .

-

Pharmaceutical and Medical Applications

- Summary of Application : Phenolic compounds and flavonoids are potential and important sources of pharmaceutical and medical application .

- Results or Outcomes : The outcomes of these applications are the production of various chemicals used in antimicrobials, anti-inflammatory drugs, antioxidants, and more .

-

Cosmetics Industry

- Summary of Application : Phenolic compounds are used in the cosmetics industry due to their antioxidant properties . They can protect the skin from oxidative stress and aging .

- Results or Outcomes : The outcomes of these applications are the production of various cosmetics products with antioxidant properties .

-

On-site Detection Methods

- Summary of Application : Phenol and its derivatives, including 3-Phenethylphenol, are used in on-site detection methods because these substances have been universally used as a significant raw material in the industrial manufacturing of various chemicals .

- Results or Outcomes : The outcomes of these applications are the development of on-site detection methods for various chemicals .

Eigenschaften

IUPAC Name |

3-(2-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHZDRMFOVBNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187354 | |

| Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenethylphenol | |

CAS RN |

33675-75-1 | |

| Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033675751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.